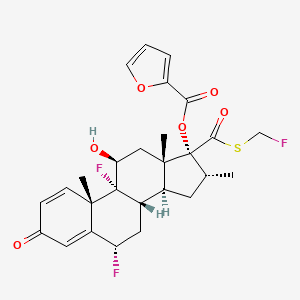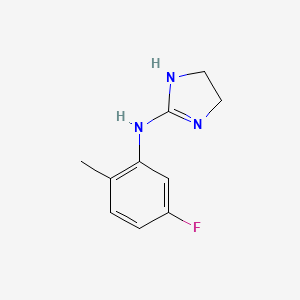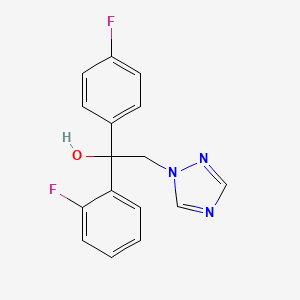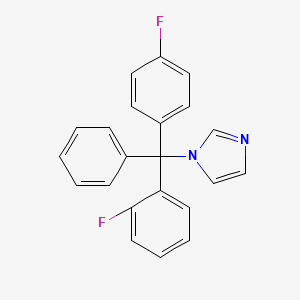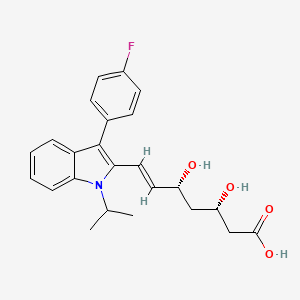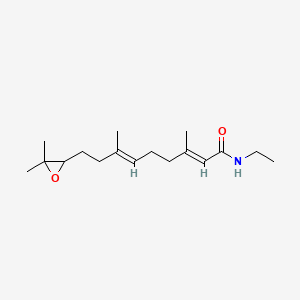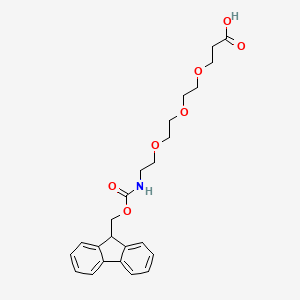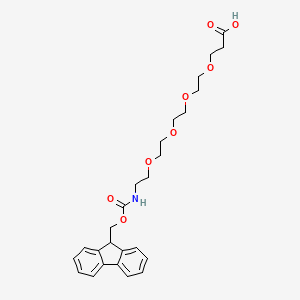
Foslevodopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foslevodopa is a drug that acts as a prodrug for levodopa. It was originally invented in the 1980s but was not developed for medical use at that time. Recently, it has attracted renewed interest due to its improved pharmacokinetics compared to levodopa itself. This compound is now approved for use in a subcutaneous infusion as a fixed-dose combination with foscarbidopa for the treatment of Parkinson’s disease .
Preparation Methods
Foslevodopa and foscarbidopa are prepared by examining their equilibrium solubility and chemical stability in aqueous media with different pH values. Solutions of this compound and foscarbidopa (ratios ranging from 4:1 to 20:1) are prepared by dissolving pH-adjusted lyophilized materials in water and infused subcutaneously in healthy volunteers for up to 72 hours . This preparation method enables preclinical and clinical pharmacokinetic, safety, and tolerability studies in support of their advancement for the treatment of Parkinson’s disease .
Chemical Reactions Analysis
Foslevodopa undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound demonstrates high water solubility and excellent chemical stability near physiological pH, enabling continuous subcutaneous infusion therapy . The major products formed from these reactions include stable levodopa plasma levels, which are maintained for up to 72 hours .
Scientific Research Applications
Foslevodopa has several scientific research applications, particularly in the field of medicine. It is used as a soluble formulation of levodopa and carbidopa prodrugs for the treatment of Parkinson’s disease. The continuous subcutaneous infusion of this compound and foscarbidopa has shown a favorable benefit/risk profile versus immediate-release levodopa and carbidopa in clinical trials . This treatment has been demonstrated to improve motor fluctuations significantly, with benefits in both on-time without troublesome dyskinesia and off-time .
Mechanism of Action
Foslevodopa acts as a prodrug for levodopa. It inhibits aromatic amino-acid decarboxylase in peripheral tissues, which in turn inhibits the peripheral breakdown of levodopa. This increases the availability of levodopa at the blood-brain barrier, allowing a lower levodopa dose to be effective . The molecular targets and pathways involved include the dopaminergic neurons in the substantia nigra pars compacta, which are affected by dopamine deficiency in Parkinson’s disease .
Comparison with Similar Compounds
Foslevodopa is compared with other similar compounds such as levodopa and carbidopa. Unlike immediate-release levodopa and carbidopa, this compound and foscarbidopa are administered as a continuous subcutaneous infusion, which maintains stable levodopa levels and addresses the limitations of oral levodopa therapy . This unique delivery method provides a more consistent therapeutic effect and reduces motor fluctuations in patients with Parkinson’s disease .
Properties
CAS No. |
97321-87-4 |
|---|---|
Molecular Formula |
C9H12NO7P |
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
InChI Key |
YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
101141-95-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


